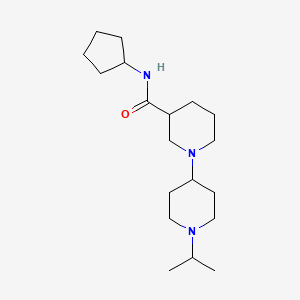![molecular formula C22H29FN2O B3818510 2-(1-cyclohexen-1-ylcarbonyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3818510.png)
2-(1-cyclohexen-1-ylcarbonyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane
描述
2-(1-cyclohexen-1-ylcarbonyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane, also known as CCG-63802, is a spirocyclic compound that has attracted attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a unique mechanism of action, which makes it useful for studying various biochemical and physiological effects. In
作用机制
2-(1-cyclohexen-1-ylcarbonyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane has a unique mechanism of action that involves binding to specific proteins and disrupting protein-protein interactions. This compound has been found to target various proteins, including the postsynaptic density protein 95 (PSD-95), the oncogenic protein MDM2, and the protein-protein interaction domain of the transcription factor STAT3. By disrupting these protein-protein interactions, 2-(1-cyclohexen-1-ylcarbonyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane can modulate various signaling pathways and cellular processes, such as synaptic plasticity, cell proliferation, and survival.
Biochemical and Physiological Effects:
2-(1-cyclohexen-1-ylcarbonyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane has been found to have various biochemical and physiological effects, depending on the specific proteins and signaling pathways targeted. In neuroscience, 2-(1-cyclohexen-1-ylcarbonyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane has been found to enhance long-term potentiation (LTP) and memory formation by disrupting the interaction between PSD-95 and N-methyl-D-aspartate (NMDA) receptors. In cancer research, 2-(1-cyclohexen-1-ylcarbonyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane has been found to induce apoptosis and inhibit cell proliferation by disrupting the interaction between MDM2 and p53. In drug discovery, 2-(1-cyclohexen-1-ylcarbonyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane has been used as a tool compound for studying protein-protein interactions and developing new drugs with similar mechanisms of action.
实验室实验的优点和局限性
2-(1-cyclohexen-1-ylcarbonyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane has several advantages for lab experiments, including its high purity and stability, its well-defined mechanism of action, and its availability as a commercial product. However, there are also limitations to using 2-(1-cyclohexen-1-ylcarbonyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane in lab experiments, such as its limited solubility in water and some organic solvents, its potential toxicity at high concentrations, and its relatively high cost compared to other compounds.
未来方向
There are several future directions for studying 2-(1-cyclohexen-1-ylcarbonyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane and its potential applications in scientific research. One direction is to explore the role of 2-(1-cyclohexen-1-ylcarbonyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane in other signaling pathways and cellular processes, such as inflammation, autophagy, and apoptosis. Another direction is to develop new derivatives of 2-(1-cyclohexen-1-ylcarbonyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane with improved pharmacokinetic properties and selectivity for specific proteins and signaling pathways. Finally, 2-(1-cyclohexen-1-ylcarbonyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane could be used as a tool compound for developing new drugs for various diseases, such as Alzheimer's disease, cancer, and autoimmune disorders.
科学研究应用
2-(1-cyclohexen-1-ylcarbonyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane has been found to have potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(1-cyclohexen-1-ylcarbonyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane has been used to study the role of protein-protein interactions in synaptic plasticity and memory formation. In cancer research, 2-(1-cyclohexen-1-ylcarbonyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane has been found to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In drug discovery, 2-(1-cyclohexen-1-ylcarbonyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane has been used as a lead compound for developing new drugs with similar chemical structures and mechanisms of action.
属性
IUPAC Name |
cyclohexen-1-yl-[9-[(2-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN2O/c23-20-10-5-4-9-19(20)15-24-13-6-11-22(16-24)12-14-25(17-22)21(26)18-7-2-1-3-8-18/h4-5,7,9-10H,1-3,6,8,11-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNDPWNXVRHQLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C(=O)N2CCC3(C2)CCCN(C3)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Cyclohexen-1-ylcarbonyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide](/img/structure/B3818428.png)
![4-[4-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]butan-1-ol](/img/structure/B3818430.png)
methanone](/img/structure/B3818431.png)
![4-[(2-methyl-5-pyrimidinyl)methyl]-2-(3-phenylpropyl)morpholine](/img/structure/B3818452.png)
![4-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenyl]-2-methyl-3-butyn-2-ol](/img/structure/B3818463.png)
![N-(3'-methyl-3-biphenylyl)-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B3818467.png)
![1-(6,7-dimethyl-1H-benzimidazol-2-yl)-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}methanamine](/img/structure/B3818479.png)
![5-cyclobutyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3818491.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-N-pyrazin-2-ylacetamide](/img/structure/B3818499.png)
![1-(3-chlorophenyl)-4-[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]piperazine](/img/structure/B3818511.png)

![7-chloro-N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B3818522.png)
![2-methyl-4-{4-[(2E)-2-methylpent-2-en-1-yl]piperazin-1-yl}-6-propylpyrimidine](/img/structure/B3818524.png)
![5-(acetylamino)-2-chloro-N-[(2-ethoxypyridin-3-yl)methyl]benzamide](/img/structure/B3818531.png)